NSC 601980 is a compound of interest in medicinal chemistry, primarily explored for its potential therapeutic applications. It is classified as a small molecule and is recognized for its role in various biological pathways. The compound has garnered attention due to its unique properties and mechanisms of action that may contribute to advancements in treatment options for specific diseases.
NSC 601980 is part of a broader initiative by the National Cancer Institute, which has been instrumental in the development and screening of compounds for cancer therapy. The compound was identified through systematic screening processes aimed at discovering new agents with anticancer properties.
This compound falls under the category of synthetic organic compounds, specifically designed for pharmaceutical applications. Its classification is essential for understanding its interactions within biological systems and its potential as a drug candidate.
The synthesis of NSC 601980 typically involves multi-step organic reactions. Initial steps may include the formation of key intermediates through reactions such as nucleophilic substitutions or cyclizations. The final stages often require purification techniques like chromatography to isolate the desired product.
NSC 601980 has a defined molecular structure characterized by specific functional groups that influence its biological activity. The precise structure can be elucidated using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
NSC 601980 undergoes various chemical reactions that are pivotal to its functionality. These reactions can include:
The kinetics and mechanisms of these reactions are studied to understand how NSC 601980 interacts with biological targets. Reaction conditions such as pH and temperature significantly affect these processes.
The mechanism of action for NSC 601980 involves interaction with specific molecular targets within cells, leading to a cascade of biochemical events. This may include inhibition of enzymes or modulation of signaling pathways that are crucial for cell proliferation or survival.
Research indicates that NSC 601980 may exhibit selective cytotoxicity towards cancer cells while sparing normal cells, making it a candidate for targeted cancer therapies.
NSC 601980 has potential applications in:
NSC 601980 is a synthetic small molecule with documented antitumor properties, identified through the National Cancer Institute's drug discovery programs. This quinoxaline derivative features a distinctive azo-linked aromatic structure (chemical formula: C₁₅H₁₂N₄) with a molecular weight of 248.28 g/mol [1]. Its systematic name and molecular structure reveal a bicyclic quinoxaline core connected to a phenyl group via an azo (-N=N-) linker, contributing to its potential bioactivity. As a research compound, it is designated exclusively for investigational use in oncology research, with all commercial supplies labeled with the disclaimer: "For research use only. We do not sell to patients" [1].
NSC 601980 emerged from the NCI's high-throughput phenotypic screening initiatives against diverse cancer cell lines. While exact discovery timelines remain undisclosed in public literature, its NSC designation places it within the NCI's Developmental Therapeutics Program (DTP) inventory. The compound was first identified using yeast-based screening models—an unconventional approach for antitumor compound discovery—demonstrating significant proliferation inhibition in human colorectal cancer models [1]. Initial biological characterization revealed its potency against COLO205 and HT29 cell lines, positioning it as a candidate for mechanistic oncology studies. No clinical development has been reported to date, and the compound remains a tool molecule for exploring novel anticancer mechanisms.
Table 1: Key Characteristics of NSC 601980
Property | Specification |
---|---|
CAS Registry Number | 2070018-27-6 |
Molecular Formula | C₁₅H₁₂N₄ |
Molecular Weight | 248.28 g/mol |
Solubility Profile | ≥25 mg/mL in DMSO (hygroscopic) |
Storage Conditions | -20°C (solid form) |
Biological Screening Model | Yeast-based proliferation assay |
Within the NCI's pharmacological classification system, NSC 601980 is cataloged as an investigational antitumor agent bearing the identifier "NSC 601980" – a designation reflecting its entry sequence in the NCI repository. The NSC (National Service Center) numbering system organizes compounds by their addition chronology to the NCI's screening collections. It falls under the broader category of cytotoxic chemical entities in the NCI's testing pipeline, though its specific molecular target class remains uncharacterized [1] [6].
Notably, the compound is accessible through the NCI's Drug Synthesis and Chemistry Branch, where it is distributed exclusively for non-clinical research. Screening data for NSC 601980 resides in the NCI-60 database—a panel of 60 diverse human cancer cell lines—though detailed results from these screens aren't publicly disclosed in the examined sources. Its continued inclusion in the NCI portfolio indicates ongoing research interest, evidenced by commercial availability through specialized suppliers like MedChemExpress [1].
NSC 601980 belongs to a structural family featuring a quinoxaline–phenylhydrazine backbone. The primary analogue documented in literature is termed "NSC 601980 analog" (CAS 91757-46-9), which exhibits a modified structure (C₁₅H₁₄N₄) and marginally higher molecular weight (250.30 g/mol) [3] [5]. This derivative shares the core antitumor activity profile but displays altered physicochemical properties, including enhanced solubility (≥30 mg/mL in DMSO) and a distinct yellow-to-red appearance [5].
The biological significance of these analogues lies in their utility as molecular probes for structure-activity relationship (SAR) studies. By comparing NSC 601980 with its analogues, researchers can identify essential structural features governing:
Table 2: Comparative Analysis of NSC 601980 and Primary Analog
Parameter | NSC 601980 | NSC 601980 Analog |
---|---|---|
CAS Number | 2070018-27-6 | 91757-46-9 |
Molecular Formula | C₁₅H₁₂N₄ | C₁₅H₁₄N₄ |
Molecular Weight | 248.28 g/mol | 250.30 g/mol |
SMILES Notation | CC₁=NC₂=CC=CC=C₂N=C₁/N=N/C₃=CC=CC=C₃ | CC₁=NC₂=CC=CC=C₂N/C₁=N/NC₃=CC=CC=C₃ |
Solubility (DMSO) | 25 mg/mL | ≥30 mg/mL |
Purity Availability | >98% (research grade) | 96.43% (research grade) |
Analog development enables researchers to circumvent synthetic challenges or improve bioactivity profiles. For instance, the NSC 601980 analogue's hydrogen bonding capacity differs due to reconfigured nitrogen bonding, potentially enhancing interactions with biological targets [6]. These structural explorations support anticancer drug discovery by revealing how minor modifications affect: tumor selectivity, resistance profiles, and in vitro potency against specific cancer types. Commercial suppliers now offer both compounds, enabling direct comparative studies in colorectal cancer models [5] [6].
CAS No.: 572-32-7
CAS No.: 14127-68-5
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2